nf449

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du NF449 implique plusieurs étapes, à partir de la structure de base de la suraminLes conditions de réaction impliquent généralement l'utilisation d'acides et de bases forts, de températures élevées et de temps de réaction prolongés pour assurer une conversion complète des intermédiaires .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation et la chromatographie. Le produit final est obtenu sous forme de solide cristallin blanc à blanc cassé .

Analyse Des Réactions Chimiques

Types de réactions

Le NF449 subit principalement des réactions de substitution en raison de la présence de plusieurs groupes d'acide sulfonique. Ces groupes peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées. De plus, le this compound peut participer à des réactions de complexation avec des ions métalliques, formant des complexes stables .

Réactifs et conditions courants

Réactions de substitution: Impliquent généralement des nucléophiles tels que des amines ou des thiols en conditions basiques.

Réactions de complexation: Impliquent des sels métalliques tels que le sulfate de cuivre(II) ou le chlorure de fer(III) en solutions aqueuses.

Principaux produits

Les principaux produits de ces réactions comprennent des dérivés substitués du this compound et des complexes métalliques qui conservent la structure de base du composé .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Industrie: Utilisé dans le développement de nouveaux médicaments et comme outil dans des tests de criblage à haut débit.

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur P2X1, un canal ionique dépendant d'un ligand. Cette liaison inhibe l'activité du récepteur, empêchant l'afflux d'ions calcium dans la cellule. Le composé interagit également avec d'autres cibles moléculaires, telles que la kinase d'hexakisphosphate d'inositol (IP5K), perturbant les processus cellulaires régulés par l'hexakisphosphate d'inositol .

Applications De Recherche Scientifique

Case Study: Chondrocyte Growth Arrest

In experiments using the RCS chondrocytic cell line, NF449 exhibited a significant rescue effect on growth arrest induced by FGFR3 activation. Specifically:

- Growth Rescue : At a concentration of 20 µM, this compound rescued approximately 50% of the growth arrest phenotype caused by FGF2 treatment, compared to only 20% rescue by C-natriuretic peptide .

- Extracellular Matrix Preservation : this compound restored the production of cartilage-like extracellular matrix components that were inhibited by FGFR3 activation .

Pharmacological Profile

This compound is recognized for its high selectivity as a P2X1 receptor antagonist, making it an important tool in studying purinergic signaling pathways. The compound exhibits IC50 values indicating its potency against various purinergic receptors:

- IC50 Values : For P2X1 receptor, the IC50 is approximately 0.28 µM, showcasing its effectiveness compared to other purinergic receptors .

Structural Insights

Recent studies utilizing cryo-electron microscopy have revealed that this compound binds to the P2X1 receptor in a unique manner that inhibits channel activation by overlapping with the ATP-binding site . This structural understanding paves the way for future drug design targeting similar receptors.

Case Study: Cardiovascular Applications

In experiments involving angiotensin II infusion models, blockade of P2X1 receptors with this compound restored vascular resistances to near-normal values, highlighting its potential applications in cardiovascular therapies .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings | Implications |

|---|---|---|

| FGFR3 Inhibition | Rescues growth arrest and matrix loss in chondrocytes | Potential treatment for skeletal dysplasias |

| P2X1 Receptor Antagonism | High selectivity with significant impact on vascular resistance | Potential cardiovascular therapy |

| Structural Insights | Unique binding mode inhibiting receptor activation | Foundation for structure-based drug design |

Mécanisme D'action

NF449 exerts its effects by binding to the P2X1 receptor, a ligand-gated ion channel. This binding inhibits the receptor’s activity, preventing the influx of calcium ions into the cell. The compound also interacts with other molecular targets, such as inositol hexakisphosphate kinase (IP5K), disrupting cellular processes regulated by inositol hexakisphosphate .

Comparaison Avec Des Composés Similaires

Composés similaires

Suramin: Le composé parent du NF449, utilisé comme médicament antiparasitaire.

NM16: Un dérivé nouvellement synthétisé avec une activité antivirale puissante.

Unicité

Le this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur P2X1. Sa capacité à inhiber des cibles moléculaires spécifiques avec des effets hors cible minimes en fait un outil précieux à la fois en recherche et en applications thérapeutiques .

Activité Biologique

NF449 is a sulfated derivative of the antiparasitic drug suramin, recognized for its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling and as an antiviral agent against enterovirus A71 (EV-A71). This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

FGFR3 Inhibition

This compound has been shown to act as a potent antagonist of FGFR3 signaling, which is crucial in various cellular processes including chondrocyte proliferation and extracellular matrix production. Research indicates that this compound inhibits the kinase activity of both wild-type and mutant FGFR3 in a non-competitive manner with ATP. This inhibition leads to significant effects on cell growth and matrix production:

- Cell Growth Rescue : In experiments with rat chondrosarcoma (RCS) cells, this compound facilitated a 50% rescue of growth arrest induced by FGF2, significantly outperforming other inhibitors like C-natriuretic peptide, which only achieved a 20% rescue. When combined, this compound and C-natriuretic peptide rescued nearly 80% of the growth arrest phenotype .

- Extracellular Matrix Preservation : this compound treatment restored Alcian blue staining intensity in RCS cells treated with FGF2, indicating a recovery in extracellular matrix production .

Antiviral Activity Against EV-A71

This compound also exhibits antiviral properties by inhibiting the attachment of EV-A71 to host cells. The compound interferes with the virus's ability to bind to cellular receptors such as P-selectin glycoprotein ligand-1 (PSGL-1):

- Inhibition Profile : this compound demonstrated strong antiviral activity at concentrations ranging from 4–32 μM, effectively blocking viral attachment when administered at the onset of infection. Notably, it did not exhibit toxicity to host cells .

- Escape Mutants : Studies identified escape mutants of EV-A71 that developed resistance to this compound through mutations in the viral capsid, further confirming the specific binding interactions between this compound and viral components .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| FGFR3 Inhibition | Chondrocytes | ~20 | Non-competitive inhibition of kinase activity |

| Growth Rescue | RCS Cells | 20 | Rescues FGF2-induced growth arrest |

| Antiviral Activity | EV-A71 | 4–32 | Inhibits viral attachment to cellular receptors |

Case Studies

-

Chondrocyte Proliferation Study :

- Researchers treated RCS cells with FGF2 and varying concentrations of this compound. Results indicated that concentrations above 6 μM significantly rescued cell proliferation and matrix production without toxicity. This study highlights this compound's potential therapeutic application in disorders involving FGFR3 dysregulation .

- Viral Infection Model :

Propriétés

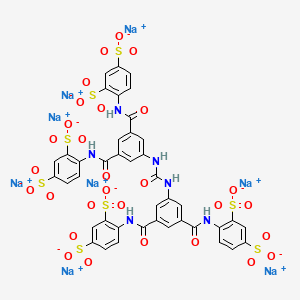

IUPAC Name |

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBZSNWCUJBMHF-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H24N6Na8O29S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.